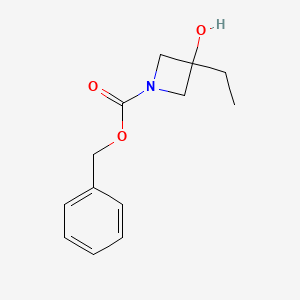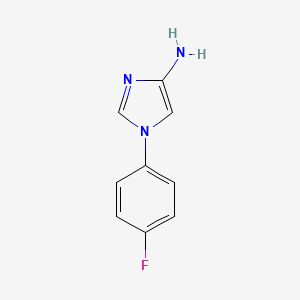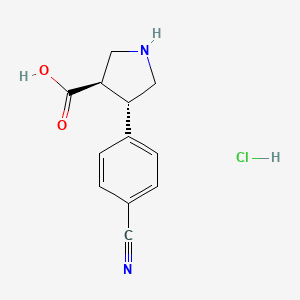
(11-Bromoundecyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11-Bromoundecyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₅BrSi and a molecular weight of 265.31 g/mol . It is a long-chain alkylfunctional silane, primarily used as a coupling agent in various chemical reactions . This compound is known for its ability to form self-assembled monolayers on metal and metalloid surfaces, making it valuable in surface modification applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (11-Bromoundecyl)silane can be synthesized through the hydrosilylation of 11-bromoundecene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 11-bromoundecene .
Industrial Production Methods: In industrial settings, the production of 11-bromoundecylsilane involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often exceeding 95% . The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (11-Bromoundecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Tertiary amines are commonly used as reagents in substitution reactions with 11-bromoundecylsilane.
Hydrosilylation: Platinum catalysts are typically employed to facilitate hydrosilylation reactions.
Major Products Formed:
Quaternary Ammonium Salts: Formed from the reaction with tertiary amines.
Silane Derivatives: Resulting from hydrosilylation reactions.
Aplicaciones Científicas De Investigación
(11-Bromoundecyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to create self-assembled monolayers on metal and metalloid surfaces, enhancing their chemical and physical properties.
Nanoparticle Derivatization: The compound is employed in the functionalization of nanoparticles for various applications in chemistry and materials science.
Biomedical Research: It is used in the development of biomaterials and drug delivery systems due to its ability to modify surface properties.
Industrial Applications: this compound is utilized in the production of coatings, adhesives, and composites to improve their performance and durability.
Mecanismo De Acción
The primary mechanism of action of 11-bromoundecylsilane involves its ability to form covalent bonds with surfaces through the silicon atom . This interaction leads to the formation of self-assembled monolayers, which can modify the surface properties of metals and metalloids . The compound’s reactivity with tertiary amines to form quaternary ammonium salts further expands its utility in various chemical processes .
Comparación Con Compuestos Similares
1,10-Disiladecane: Another long-chain alkylfunctional silane used for surface modification.
Trihydridosilanes: These compounds interact with oxide-free metal substrates and are used for surface modification.
Uniqueness of (11-Bromoundecyl)silane: this compound stands out due to its specific reactivity with tertiary amines and its ability to form stable self-assembled monolayers on a variety of surfaces . Its long alkyl chain provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability .
Propiedades
Fórmula molecular |
C11H25BrSi |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
11-bromoundecylsilane |
InChI |
InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3 |
Clave InChI |
KGWSWLMEYYPKKC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC[SiH3])CCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)

